molecular formula C18H20N2O4S B2636939 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 899751-87-2

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B2636939
CAS No.: 899751-87-2
M. Wt: 360.43
InChI Key: WTJKPHIKPJAQPL-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 3-methoxybenzamide moiety at the 6-position. The methanesulfonyl group (CH₃SO₂─) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence electronic properties compared to acetyl or alkyl groups.

Properties

IUPAC Name

3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-3-5-14(12-16)18(21)19-15-8-9-17-13(11-15)6-4-10-20(17)25(2,22)23/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKPHIKPJAQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Coupling with 3-Methoxybenzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Structural Confirmation Techniques

  • X-ray crystallography via SHELX software (e.g., SHELXL, SHELXS) is a common method for confirming the structures of such compounds, as demonstrated in Analog 1 .

Key Research Findings

  • Electronic Effects: The methanesulfonyl group in the target compound likely reduces electron density at the tetrahydroquinoline nitrogen, altering its reactivity in catalytic applications compared to Analog 1’s hydroxyl group .
  • Metabolic Stability: Sulfonamide-containing compounds (e.g., target) generally exhibit longer half-lives than acetylated analogs (e.g., Analog 2) due to resistance to esterase-mediated hydrolysis .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, a methanesulfonyl group, and a methoxybenzamide moiety. The presence of the sulfonamide group enhances its solubility and biological interactions, making it a subject of interest in pharmaceutical research. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S .

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising in vitro antitumor activity with IC50 values lower than those of established chemotherapeutics like Doxorubicin .

CompoundIC50 (µg/mL)Comparison
This compoundTBDPotentially more effective than Doxorubicin (37.5 µg/mL)
Doxorubicin37.5Reference drug

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with tumor growth.
  • Gene Expression Alteration : The compound might affect the expression of genes linked to cancer progression .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through methods such as the Pictet-Spengler reaction.
  • Introduction of the Methanesulfonyl Group : This is usually done via sulfonylation using methanesulfonyl chloride.
  • Amidation : The final step involves forming the benzamide by reacting the quinoline derivative with 3-methoxybenzoic acid in the presence of coupling agents like EDCI .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Anticancer Efficacy : A study demonstrated that certain tetrahydroquinoline derivatives exhibited superior anticancer activity compared to traditional chemotherapeutics .
  • Pharmacokinetics : Investigations into the bioavailability and pharmacokinetic profiles of related compounds suggest that modifications to the structure can enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide and related analogs?

Answer: Synthesis typically involves:

  • Core functionalization : Reduction of nitro groups on tetrahydroquinoline derivatives using hydrogenation with Pd/C catalysts (e.g., 72.9% yield for analogous compounds) .
  • Coupling reactions : Amine intermediates react with 3-methoxybenzoyl derivatives via EDC∙HCl-mediated coupling in chloroform under inert atmospheres (e.g., 37% yield for structurally similar compounds) .
  • Purification : Flash chromatography (Biotage systems) or preparative supercritical fluid chromatography (SFC) for enantiomeric resolution .

Advanced: How can enantiomeric resolution of this compound be achieved, and what analytical methods validate chiral purity?

Answer:

  • Chiral separation : Use SFC with columns like Chiralpak AD-H and mobile phases such as 50% isopropyl alcohol/CO₂ (0.2% diethylamine). For a related compound, enantiomers were resolved with retention times of 2.42 min (S-enantiomer) and 3.30 min (R-enantiomer) .
  • Validation :
    • Optical rotation : Specific rotations (e.g., [α]D²⁵₅₈₉ = −18.0° for S-enantiomer) confirm configuration .
    • HPLC : Chiral stationary phases validate enantiomeric excess (>99% ee) .
    • Independent synthesis : Absolute stereochemistry is confirmed by synthesizing enantiomers from chiral precursors (e.g., homoproline derivatives) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.03–8.02 ppm), methoxy signals (δ ~3.8 ppm), and sulfonyl/methyl groups (δ 2.93 ppm for CH₃SO₂) .
  • HRMS : Validates molecular weight (e.g., ESI-HRMS m/z 369.2118 observed vs. 369.2107 calculated for C₂₁H₂₉N₄S) .
  • HPLC : Purity >99% confirmed using reverse-phase C18 columns .

Advanced: How does the methanesulfonyl group influence pharmacokinetic properties, and what in vitro models assess this?

Answer:

  • Impact : Methanesulfonyl enhances metabolic stability by reducing oxidative dealkylation and improving solubility.
  • Assays :
    • Microsomal stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂).
    • Caco-2 permeability : Evaluates intestinal absorption (Papp values).
    • Plasma protein binding : Equilibrium dialysis quantifies free fraction .
  • Case study : D4 receptor ligands with logP 2.37–2.55 showed optimal blood-brain barrier penetration in rodent models .

Basic: What in vitro biological assays evaluate target engagement?

Answer:

  • Receptor binding : Radioligand displacement assays (e.g., [³H]spiperone for D4 receptors) determine Ki values .
  • Functional assays : cAMP modulation in transfected HEK293 cells or β-arrestin recruitment (e.g., Tango assay) .
  • Kinase inhibition : ATPase assays for PLK inhibitors (e.g., IC50 = 0.87 nM for Volasertib) .

Advanced: What computational approaches predict binding modes, and how are these validated?

Answer:

  • Docking/MD simulations : Tools like Glide or AutoDock model interactions (e.g., hydrogen bonds with Leu59 in PLK1) .
  • Validation :
    • Site-directed mutagenesis : Key residue mutations (e.g., Cys67Ala in PLK1) reduce inhibitor potency .
    • SAR studies : Correlate computed binding energies (e.g., −9.34 kcal/mol for antisickling agents) with experimental IC50 trends .

Basic: How are off-target effects assessed during lead optimization?

Answer:

  • Selectivity panels : Screen against related targets (e.g., D2/D3 dopamine, 5-HT receptors) at 10 µM .
  • Kinase profiling : HTS against 400+ kinases identifies off-target inhibition (follow-up IC50 for hits >50% inhibition at 1 µM) .
  • CYP inhibition : Cytochrome P450 assays (e.g., CYP3A4/2D6) evaluate metabolic interference .

Advanced: What strategies improve metabolic stability of derivatives?

Answer:

  • Deuteration : Reduces CYP450-mediated oxidation at labile sites (e.g., benzylic positions).
  • Electron-withdrawing groups : Methanesulfonyl stabilizes against N-dealkylation (t₁/₂ > 60 min in human liver microsomes) .
  • Prodrugs : Esterification of phenolic -OH enhances oral bioavailability, with hydrolysis rates monitored in plasma .

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